2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Chemical Reactions Analysis
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine involves the activation of specific ion channels. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions. This activation leads to various cellular effects, including neurite growth and neuroprotection .
Comparison with Similar Compounds
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine can be compared with other piperazine derivatives such as:
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have been studied for their potential therapeutic applications.
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound is used in pharmaceutical research and has similar structural features.
The uniqueness of this compound lies in its specific activation of TRPC channels and its potential neuroprotective effects.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(15(13)3)20-7-9-21(10-8-20)17-12-18-11-14(2)19-17/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAZGKBCHCTLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=CN=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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